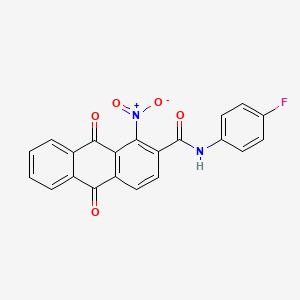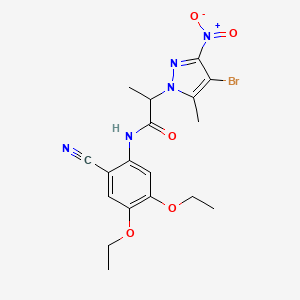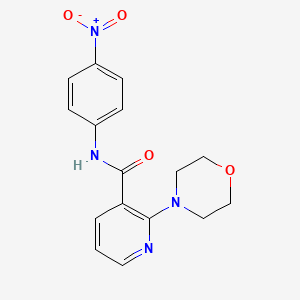
N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as FND, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FND is a member of the anthracene family and is known for its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to have antimicrobial activity against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes and the upregulation of pro-apoptotic proteins. N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations can be overcome through the use of appropriate solvents and experimental conditions.
Zukünftige Richtungen
There are several future directions for N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide research, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in organic electronics and material science. N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide derivatives with improved solubility and bioavailability could be developed for use in clinical trials. The use of N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide as a fluorescent probe for imaging applications could also be explored further. Overall, N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has significant potential for various applications and is an exciting area of research in the scientific community.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been studied extensively for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been used as a building block for the synthesis of functional materials with unique optical and electronic properties. In organic electronics, N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been used as a dopant in organic semiconductors, leading to improved device performance. In medicinal chemistry, N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O5/c22-11-5-7-12(8-6-11)23-21(27)16-10-9-15-17(18(16)24(28)29)20(26)14-4-2-1-3-13(14)19(15)25/h1-10H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIXDSZDQTZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-biphenyl-4-yl-7,9-dimethyl-4-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4301095.png)
![2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B4301105.png)
![3-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol](/img/structure/B4301113.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4301128.png)
![3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline](/img/structure/B4301132.png)
![5-[(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4301140.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4301157.png)

![3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)
![ethyl 3-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4301181.png)
![3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4301194.png)